Ayanin (CAS 572-32-7) properties
Ayanin (CAS 572-32-7) properties
An In-Depth Technical Guide to Ayanin (CAS 572-32-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ayanin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the physicochemical characteristics, biological activities, and mechanisms of action of Ayanin (CAS 572-32-7). The document details its anti-inflammatory, antioxidant, antimicrobial, and vasorelaxant effects. A significant focus is placed on its role as a non-selective phosphodiesterase (PDE) inhibitor and its ability to modulate inflammatory pathways, such as the inhibition of interleukin-4 (IL-4) production. Furthermore, this guide explores the pro-apoptotic potential of its derivative, Ayanin diacetate, in cancer cell lines, elucidating the underlying signaling pathways. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.
Physicochemical Properties
Ayanin is a flavonoid compound with the systematic name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one. Its fundamental physicochemical properties are summarized in the table below, providing essential data for experimental design and formulation development.
| Property | Value | Citations |
| CAS Number | 572-32-7 | [1][2][3] |
| Molecular Formula | C₁₈H₁₆O₇ | [1][2][3] |
| Molecular Weight | 344.32 g/mol | [1][2][3] |
| Appearance | Yellow to orange solid/powder | [2][3] |
| Melting Point | 173 °C | [2] |
| Boiling Point | 600.8 ± 55.0 °C (Predicted) | [2] |
| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [2][3] |
| Solubility | Soluble in organic solvents like DMSO; limited solubility in water. | [1] |
| Stability | Stable under recommended storage conditions (4°C, protect from light). | [2] |
| Synonyms | 3',5-Dihydroxy-3,4',7-trimethoxyflavone, Quercetin 3,7,4'-trimethyl ether | [1] |
Pharmacological and Biological Activities
Ayanin exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic applications. These activities stem from its ability to modulate various cellular signaling pathways.
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Anti-inflammatory Activity : Ayanin has demonstrated significant anti-inflammatory effects. It is known to inhibit the production of pro-inflammatory mediators. This is partly achieved through the inhibition of interleukin-4 (IL-4) production from basophils, with a reported IC₅₀ value of 2.2 µM.[2]
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Phosphodiesterase (PDE) Inhibition : Ayanin acts as a non-selective inhibitor of phosphodiesterases 1-4 (PDE1-4).[2] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. By inhibiting PDEs, Ayanin can increase intracellular levels of these second messengers, which can lead to smooth muscle relaxation and reduced inflammation, suggesting its potential in respiratory diseases like allergic asthma.[2]
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Antioxidant Properties : As a flavonoid, Ayanin possesses antioxidant properties, which are attributed to its chemical structure that can scavenge free radicals and chelate metal ions.[1]
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Antimicrobial Effects : Studies have reported that Ayanin exhibits antimicrobial activity, although the specific mechanisms and spectrum of activity are still under investigation.[1]
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Vasorelaxant Activity : Ayanin has been shown to have vasorelaxant effects, which may be linked to its PDE inhibitory activity and could be beneficial in cardiovascular applications.
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Anticancer and Pro-apoptotic Potential (Ayanin Diacetate) : A semi-synthetic derivative, Ayanin diacetate, has been shown to selectively induce cell death in leukemia cells. It triggers G2/M phase cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways. This is associated with a loss of mitochondrial membrane potential, cytochrome c release, activation of multiple caspases, and cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, it upregulates the expression of TRAIL death receptors DR4 and DR5.
Signaling Pathways
Apoptotic Pathway of Ayanin Diacetate in Leukemia Cells
Ayanin diacetate induces apoptosis through a multi-faceted mechanism that engages both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, converging on the activation of executioner caspases.
Caption: Ayanin diacetate-induced apoptosis signaling cascade.
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the study of Ayanin's biological activities.
Assessment of Apoptosis in Leukemia Cells
This protocol outlines the steps to evaluate the pro-apoptotic effects of Ayanin diacetate on a human leukemia cell line (e.g., Jurkat or U937).
Caption: Experimental workflow for apoptosis assessment.
4.1.1. Cell Culture and Treatment
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Culture human leukemia cells (e.g., Jurkat) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
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Seed cells in 6-well plates at a density of 5 x 10⁵ cells/mL.
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Prepare stock solutions of Ayanin diacetate in DMSO. Treat cells with varying concentrations of Ayanin diacetate (e.g., 0, 5, 10, 25, 50 µM) for 24 to 48 hours. Ensure the final DMSO concentration does not exceed 0.1% in the culture medium.
4.1.2. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
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Harvest the treated cells by centrifugation at 400 x g for 5 minutes.
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Wash the cells once with warm phosphate-buffered saline (PBS).
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Resuspend the cell pellet in 500 µL of fresh culture medium containing 2 µM of JC-1 fluorescent probe.
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Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
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Centrifuge the cells at 400 x g for 5 minutes and wash once with PBS.
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Resuspend the cells in 500 µL of PBS for analysis.
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Analyze the cells immediately by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
4.1.3. Western Blot Analysis for Apoptotic Markers
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Harvest and wash the treated cells with ice-cold PBS.
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For cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions using a commercial kit.
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For total protein, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
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Determine the protein concentration of the lysates using a BCA assay.
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Separate 20-40 µg of protein per lane on a 10-15% SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, cleaved PARP, and cytochrome c overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
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Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.1.4. Cell Cycle Analysis
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Harvest and wash the treated cells with PBS.
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Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Centrifuge the fixed cells and wash with PBS to remove the ethanol.
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Resuspend the cell pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
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Incubate in the dark for 30 minutes at room temperature.
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Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptotic cells), can be quantified.
Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Ayanin on PDE enzymes.
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Reagents : PDE enzyme (e.g., PDE1, PDE2, PDE3, PDE4 from a commercial source), cAMP or cGMP substrate, 5'-nucleotidase, and a phosphate detection reagent (e.g., Malachite Green).
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Procedure : a. Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂). b. In a 96-well plate, add the reaction buffer, Ayanin at various concentrations, and the specific PDE enzyme. c. Initiate the reaction by adding the substrate (cAMP or cGMP). Incubate at 30°C for a specified time (e.g., 20-30 minutes). d. Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate (Pi). Incubate for another 10-20 minutes. e. Add the phosphate detection reagent and incubate for 15-30 minutes at room temperature for color development. f. Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green). g. Calculate the percentage of PDE inhibition for each concentration of Ayanin and determine the IC₅₀ value.
Anti-inflammatory Assay in Macrophages
This protocol describes how to evaluate the anti-inflammatory effects of Ayanin using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).
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Cell Culture : Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
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Treatment : Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of Ayanin for 1-2 hours.
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Inflammatory Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
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Nitric Oxide (NO) Measurement : Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
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Cytokine Measurement (ELISA) : Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
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Cell Viability (MTT Assay) : After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Conclusion
Ayanin is a multifaceted flavonoid with significant therapeutic potential. Its well-defined physicochemical properties and diverse biological activities, including anti-inflammatory, antioxidant, and PDE inhibitory effects, make it a compelling subject for further investigation. The pro-apoptotic capabilities of its diacetate derivative highlight a potential avenue for anticancer drug development. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to explore and harness the full potential of Ayanin and its derivatives in various therapeutic areas. Further in vivo studies are warranted to validate these promising in vitro findings.
